molecular formula C14H14F2N6OS B15142070 CXCR2 antagonist 7

CXCR2 antagonist 7

Cat. No.: B15142070
M. Wt: 352.36 g/mol
InChI Key: DOIXIVNPHLJHFY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CXCR2 antagonist 7 is a compound that inhibits the activity of the C-X-C motif chemokine receptor 2 (CXCR2). This receptor plays a crucial role in the migration and aggregation of immune cells, particularly neutrophils, which are key players in the body’s immune response. CXCR2 antagonists have been studied for their potential therapeutic applications in various inflammatory diseases and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CXCR2 antagonist 7 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This process would also include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

CXCR2 antagonist 7 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a tool to study the role of CXCR2 in chemical signaling pathways.

    Biology: Helps in understanding the migration and aggregation of immune cells, particularly neutrophils.

    Medicine: Investigated for its therapeutic potential in treating inflammatory diseases, chronic obstructive pulmonary disease (COPD), and various cancers.

Mechanism of Action

CXCR2 antagonist 7 exerts its effects by binding to the CXCR2 receptor, thereby blocking the binding of its natural ligands. This inhibition prevents the activation of downstream signaling pathways that are involved in the migration and aggregation of neutrophils. The molecular targets and pathways involved include the phosphatidylinositol-3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CXCR2 antagonist 7 is unique in its specific binding affinity and selectivity for the CXCR2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes and diseases. Its distinct chemical structure and mechanism of action also differentiate it from other similar compounds .

Properties

Molecular Formula

C14H14F2N6OS

Molecular Weight

352.36 g/mol

IUPAC Name

(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-2H-triazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol

InChI

InChI=1S/C14H14F2N6OS/c1-7(5-23)17-12-11-13(21-22-20-11)19-14(18-12)24-6-8-3-2-4-9(15)10(8)16/h2-4,7,23H,5-6H2,1H3,(H2,17,18,19,20,21,22)/t7-/m1/s1

InChI Key

DOIXIVNPHLJHFY-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F

Canonical SMILES

CC(CO)NC1=NC(=NC2=NNN=C21)SCC3=C(C(=CC=C3)F)F

Origin of Product

United States

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